Cas no 1806356-35-3 (3,5-Dibromo-2,4-difluorobenzamide)

3,5-Dibromo-2,4-difluorobenzamide is a halogenated benzamide derivative characterized by its distinct substitution pattern of bromine and fluorine atoms on the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of bromine and fluorine enhances its reactivity, making it valuable for cross-coupling reactions and further functionalization. Its high purity and stability under standard conditions ensure consistent performance in synthetic applications. The compound's structural features also contribute to its potential use in materials science, where precise halogenation is required for tailored properties. Proper handling and storage are recommended due to its halogenated nature.
3,5-Dibromo-2,4-difluorobenzamide structure
1806356-35-3 structure
Product name:3,5-Dibromo-2,4-difluorobenzamide
CAS No:1806356-35-3
MF:C7H3Br2F2NO
Molecular Weight:314.909627199173
CID:4977769

3,5-Dibromo-2,4-difluorobenzamide 化学的及び物理的性質

名前と識別子

    • 3,5-Dibromo-2,4-difluorobenzamide
    • インチ: 1S/C7H3Br2F2NO/c8-3-1-2(7(12)13)5(10)4(9)6(3)11/h1H,(H2,12,13)
    • InChIKey: YWKSBKIKZJCAJV-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(=CC(C(N)=O)=C1F)Br)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 217
  • トポロジー分子極性表面積: 43.1
  • XLogP3: 2.4

3,5-Dibromo-2,4-difluorobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A013015858-250mg
3,5-Dibromo-2,4-difluorobenzamide
1806356-35-3 97%
250mg
504.00 USD 2021-06-25
Alichem
A013015858-500mg
3,5-Dibromo-2,4-difluorobenzamide
1806356-35-3 97%
500mg
798.70 USD 2021-06-25
Alichem
A013015858-1g
3,5-Dibromo-2,4-difluorobenzamide
1806356-35-3 97%
1g
1,519.80 USD 2021-06-25

3,5-Dibromo-2,4-difluorobenzamide 関連文献

3,5-Dibromo-2,4-difluorobenzamideに関する追加情報

Comprehensive Overview of 3,5-Dibromo-2,4-difluorobenzamide (CAS No. 1806356-35-3)

3,5-Dibromo-2,4-difluorobenzamide (CAS No. 1806356-35-3) is a halogenated benzamide derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its unique bromine and fluorine substitutions, has garnered attention for its potential in drug discovery and material science. Researchers are increasingly exploring its role as a building block for heterocyclic compounds, which are pivotal in developing new bioactive molecules.

The structural features of 3,5-Dibromo-2,4-difluorobenzamide make it a valuable intermediate in organic synthesis. Its electron-withdrawing groups enhance reactivity, enabling precise modifications for targeted applications. Recent studies highlight its utility in cross-coupling reactions, a hot topic in synthetic chemistry due to their efficiency in forming carbon-carbon bonds. This aligns with the growing demand for sustainable synthesis methods, a key focus in green chemistry initiatives.

In the context of drug development, this compound's fluorinated aromatic core is of particular interest. Fluorination is a trending strategy to improve pharmacokinetic properties, such as metabolic stability and membrane permeability. As AI-driven drug design gains traction, compounds like 3,5-Dibromo-2,4-difluorobenzamide are being screened virtually for fragment-based drug discovery, addressing queries like "how to optimize lead compounds" or "role of halogenation in medicinal chemistry."

From an industrial perspective, the compound's stability under various conditions makes it suitable for high-throughput screening. Its compatibility with automated synthesis platforms resonates with the push for lab automation and Industry 4.0 in chemical manufacturing. Moreover, its potential use in agrochemical formulations aligns with searches for "next-gen crop protection chemicals," reflecting global concerns about food security.

Analytical characterization of 3,5-Dibromo-2,4-difluorobenzamide typically involves advanced techniques like NMR spectroscopy and mass spectrometry, topics frequently searched by analytical chemists. The compound's crystalline properties also make it relevant to X-ray diffraction studies, a method trending in materials science forums. Such data is critical for patent applications, another high-search-volume area in chemical innovation.

Environmental considerations are paramount in modern chemistry. While 3,5-Dibromo-2,4-difluorobenzamide is not classified as hazardous, its halogenated structure warrants studies on biodegradation pathways—a subject increasingly queried in environmental chemistry databases. This reflects the broader shift toward benign-by-design chemicals, a principle emphasized in recent EU chemical regulations.

In summary, 3,5-Dibromo-2,4-difluorobenzamide (CAS No. 1806356-35-3) exemplifies the intersection of structural complexity and functional versatility. Its relevance spans pharmaceutical intermediates, agrochemical research, and advanced material development, addressing contemporary scientific queries while adhering to evolving industrial and environmental standards.

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